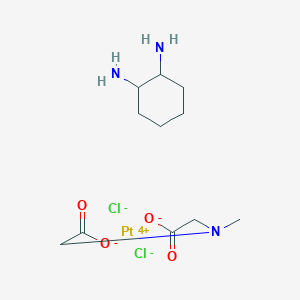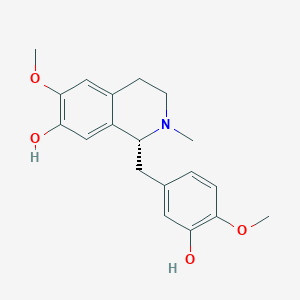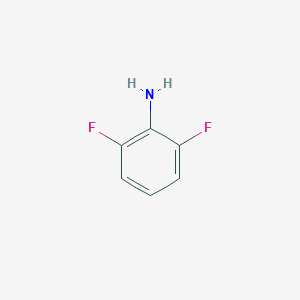
2,6-Difluoroaniline
Overview
Description
2,6-Difluoroaniline is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and alcohols. The compound has a molecular formula of C6H4F2N and a molar mass of 134.09 g/mol. This compound is a member of the aniline family, which is composed of aromatic amines with one or more nitrogens directly attached to a benzene ring. It is a versatile compound that can be used in a wide range of scientific research applications, including in vivo and in vitro studies.
Scientific Research Applications
1. Spectroscopic Properties and Reactivity
Kose, Bardak, and Atac (2019) investigated the spectroscopic features and reactive nature of 2,6-difluoroaniline (2,6-DFA), focusing on its spectral properties and reactivity characteristics. They used Density Functional Theory (DFT) calculations to obtain spectral properties and to define reactivity characteristics like Fukui descriptor and electrostatic potential. Their study highlighted that the fluorine substitution does not significantly alter the amide group reactivity, making difluoroanilines compatible in terms of reactivity. They also explored the nonlinear optical properties of 2,6-DFA, suggesting its potential for multidisciplinary studies in this area (Kose, Bardak, & Atac, 2019).
2. Oxidation to Nitroso-Compounds
Nunno, Florio, and Todesco (1970) demonstrated that this compound can be oxidized by peroxybenzoic acid in chloroform to form corresponding nitroso-compounds. This study shows the chemical versatility of this compound in forming diverse compounds (Nunno, Florio, & Todesco, 1970).
3. Synthesis Technology for Insecticides
Guo-lan (2008) focused on optimizing the synthesis technology of this compound for high-efficient insecticide production. The study detailed the best process conditions for fluoridation, hydrolysis, and Hofmann rearrangement reactions, contributing to the industrial synthesis of this compound (Guo-lan, 2008).
4. Quantum Chemical Computational Studies
Antony Selvam et al. (2020) conducted quantum chemical computational studies on 2,4-difluoroaniline, closely related to this compound, using the Density Functional Theory (DFT) method. They analyzed properties like hyperpolarizability and frontier molecular orbitals, indicating the compound's stability and potential for nonlinear optical (NLO) applications. This research provides insights into the electronic properties of difluoroaniline derivatives (Antony Selvam et al., 2020).
5. Preparation Methods
Pews and Gall (1991) described the preparation of this compound from 1,3,5-trichlorobenzene, demonstrating a method involving dichlorination and nitrated mixtures to yield difluoroaniline. This study contributes to the understanding of synthesis routes for this compound (Pews & Gall, 1991).
Safety and Hazards
2,6-Difluoroaniline is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2,6-Difluoroaniline is a chemical compound used in the synthesis of various pharmaceuticals and pesticides . .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating that it likely participates in the biochemical pathways of these compounds .
Result of Action
It is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its stability can be affected by temperature, light, and pH. Its efficacy can be influenced by the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
2,6-Difluoroaniline plays a role in biochemical reactions primarily as a building block for more complex molecules. It interacts with various enzymes and proteins during these reactions. For instance, it has been used in the synthesis of herbicidal compounds and kinase inhibitors . The interactions of this compound with these biomolecules are typically characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions due to the presence of the fluorine atoms, which can influence the compound’s reactivity and binding affinity.
Cellular Effects
The effects of this compound on cells and cellular processes can vary depending on the context of its useFor example, the presence of fluorine atoms can enhance the compound’s ability to penetrate cell membranes, thereby affecting intracellular processes . Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, either inhibiting or activating their functions. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The binding interactions of this compound with these biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects are important to consider when using this compound in animal studies to ensure accurate and reliable results.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. For example, it can be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic molecules . This metabolic process can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and effects in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s fluorine atoms can enhance its lipophilicity, allowing it to accumulate in lipid-rich areas of cells and tissues. This localization can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential effects on cellular function.
properties
IUPAC Name |
2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUZJBKKYBQIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073350 | |
| Record name | 2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5509-65-9 | |
| Record name | 2,6-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5509-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5509-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,6-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943G3H8895 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2,6-Difluoroaniline in chemical synthesis?
A1: this compound serves as a valuable building block for various chemical syntheses. It's a key precursor in producing pharmaceuticals like the oxazolidinone antibacterial agent, PNU-288034. [] It's also employed in synthesizing novel phenoxyimine ligands, incorporating a difluorovinylbiphenyl group through Suzuki coupling reactions. [] Additionally, it's used in the preparation of 4-Bromo-2,6-Difluorobenzonitrile, an essential intermediate in organic synthesis. []
Q2: What is a prominent use of this compound in materials science?
A2: this compound is a key component in creating specialized polymers. For instance, it plays a crucial role in synthesizing novel poly(fluorinated imide)s containing naphthalene pendant groups, showing potential for advanced material applications. []
Q3: How is this compound utilized in the development of catalysts?
A3: this compound acts as a building block for creating ligands used in catalysts. A notable example is its incorporation into a phenoxyimine ligand, which, upon activation with MAO, demonstrates high activity in living olefin polymerization reactions. These catalysts efficiently produce ultra-high molecular weight polyethylene and atactic polypropylene with low polydispersity. []
Q4: Can you explain the significance of this compound in the context of hydrosilylation reactions?
A4: Research indicates that this compound, alongside its fluorinated derivatives, can undergo hydrosilylation reactions with hydrosilanes like triethoxysilane (TES) and 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) in the presence of a platinum catalyst (Pt-PMVS). These reactions yield silylated products, with varying selectivity influenced by the degree of fluorination on the aniline ring. []
Q5: What are the established methods for synthesizing this compound?
A5: Several methods exist for synthesizing this compound. One approach involves a multi-step process starting with 1,2,3-trichlorobenzene, which undergoes fluorination, selective reduction, and amination to yield the desired product. [] Another method utilizes 2,6-dichlorobenzonitrile, converting it through fluorination, hydrolysis, and Hofmann rearrangement. [] A third route involves the oxidation of this compound to 2,6-difluoro-p-benzoquinone, which can then be further derivatized. []
Q6: How does the structure of this compound contribute to its reactivity?
A6: The presence of two fluorine atoms at the 2 and 6 positions of the aniline ring significantly influences the reactivity of this compound. These electron-withdrawing fluorine atoms impact the electron density of the aromatic ring, affecting its participation in electrophilic aromatic substitution reactions. Furthermore, the steric bulk of the fluorine atoms can hinder reactions at the ortho positions, potentially directing reactions to the para position.
Q7: Are there any known spectroscopic data available for characterizing this compound?
A7: Yes, this compound can be characterized using spectroscopic techniques. Researchers often employ Infrared spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, to confirm its structure and analyze its properties. [, , ]
Q8: Is there research on the potential environmental impacts of this compound?
A8: While the provided research papers don't delve into the specific environmental impacts of this compound, it's crucial to acknowledge that as with many chemicals, careful consideration of its environmental fate and potential effects is essential.
Q9: Has the solubility of this compound been studied?
A9: The solubility of this compound has been mentioned in the context of its use in chemical reactions. For instance, it's noted to be slightly soluble in water but exhibits solubility in solvents like ether and acetone. []
Q10: What analytical methods are commonly used for quantifying this compound?
A10: Although specific details on analytical methods for quantifying this compound are not extensively discussed in the provided papers, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed, especially when assessing the purity of synthesized this compound. []
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula for this compound is C6H5F2N, and its molecular weight is 129.10 g/mol.
Q12: What is the significance of the position of fluorine atoms in the benzene ring of this compound?
A12: The fluorine atoms in this compound are located at the ortho positions relative to the amino group. This specific arrangement is crucial as it influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atoms deactivates the ring, making it less susceptible to electrophilic attack.
Q13: Has the second virial coefficient of poly(this compound) been investigated?
A13: Yes, there have been studies on the second virial coefficient of poly(this compound). This research area focuses on understanding the polymer's behavior in solution and how it interacts with solvents. []
Q14: Are there studies on the oxidation of this compound?
A14: Yes, research has explored the oxidation of this compound. One study demonstrated that peroxybenzoic acid in chloroform can oxidize this compound and similar primary amines into their corresponding nitroso-compounds. []
Q15: Can this compound be used to synthesize heterocyclic compounds?
A15: Yes, treating this compound with sodium azide leads to the formation of 4-fluoro-2,1,3-benzoxadiazole. Further nitration of this compound results in the 7-nitro derivative, showcasing its utility in constructing heterocyclic systems. []
Q16: What is the role of this compound in ophthalmic lens polymers?
A16: Research has investigated the incorporation of this compound as an additive in ophthalmic lens polymers. The findings suggest that it can be used effectively for creating UV-blocking ophthalmic contact lenses due to its impact on the optical transmittance properties of the polymer. []
Q17: Has this compound been explored in the context of drug-transporter interactions?
A17: While the provided research articles don't directly address drug-transporter interactions involving this compound, this aspect might be relevant for compounds derived from it, especially in pharmaceutical applications where understanding drug absorption, distribution, and elimination is crucial.
Q18: What are the potential alternatives or substitutes for this compound in various applications?
A18: The choice of alternatives or substitutes for this compound depends on the specific application. For instance, in polymer chemistry, other fluorinated anilines or aromatic amines with different substitution patterns might offer similar properties or enable fine-tuning of desired characteristics.
Q19: What are the key research infrastructure and resources essential for advancing our understanding of this compound?
A19: Further exploration of this compound would benefit from access to advanced research infrastructure and resources, including:
Q20: How has the research on this compound evolved?
A22: The research on this compound has evolved from its initial synthesis and characterization towards exploring its applications in diverse fields. Early studies focused on its preparation and fundamental properties. [, ] Over time, researchers recognized its potential as a building block in pharmaceutical research, leading to its use in developing antibacterial agents. [] Concurrently, its incorporation into polymers and catalysts broadened its scope in material science. [, ]
Q21: What are the potential cross-disciplinary applications and synergies involving this compound?
A23: Given its versatile nature, this compound holds promise for various cross-disciplinary applications. Its use in developing ophthalmic lenses highlights its relevance in biomaterials. [] Combining its expertise in polymer chemistry with biomedical engineering could lead to innovative biocompatible materials. Synergies between synthetic chemistry and computational modeling can further optimize its structure for targeted applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

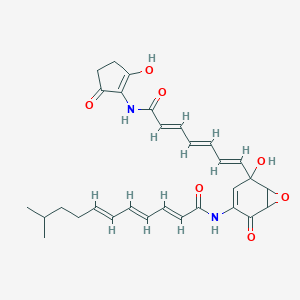

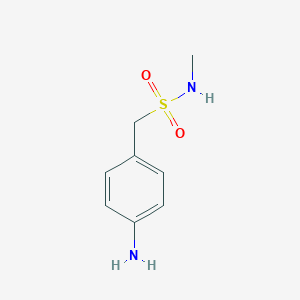

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
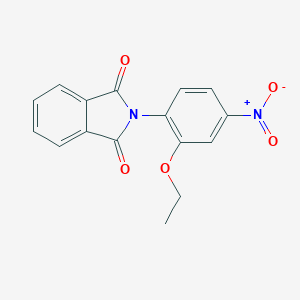
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
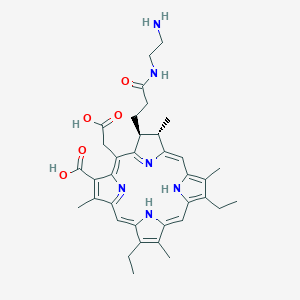
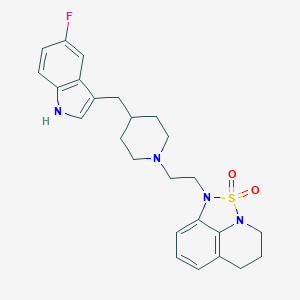
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
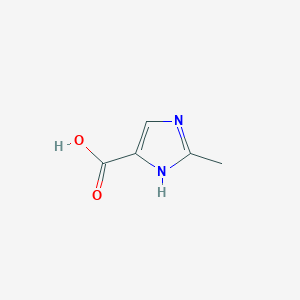
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
